
N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 2,6-dimethylaniline with butyric acid hydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol for several hours. The resulting product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2,6-Dimethylphenyl)-N’-methylformamidine
- 2,5-Dimethylphenacyl carbamate
Uniqueness
N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N5O |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[5-(2,6-dimethylanilino)-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C14H19N5O/c1-4-6-11(20)15-13-17-14(19-18-13)16-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H3,15,16,17,18,19,20) |
InChI Key |
VRIVBLLDIKUAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC(=N1)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.